Bienvenue dans la boutique en ligne BenchChem!

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Carboxylesterase 2 CES2 IC50

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS: 921571-29-1) is a synthetic small molecule featuring a thiazolylbenzofuran core linked to a dimethoxybenzamide moiety. It is a member of the thiazolylbenzofuran class, which has been historically investigated for leukotriene antagonism, but this specific derivative has emerged as a highly potent and selective inhibitor of human carboxylesterase 2 (CES2).

Molecular Formula C22H20N2O5S
Molecular Weight 424.47
CAS No. 921571-29-1
Cat. No. B2875320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
CAS921571-29-1
Molecular FormulaC22H20N2O5S
Molecular Weight424.47
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC
InChIInChI=1S/C22H20N2O5S/c1-4-28-17-10-5-7-13-11-18(29-19(13)17)15-12-30-22(23-15)24-21(25)14-8-6-9-16(26-2)20(14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25)
InChIKeyCTIRPKOHKWXENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (921571-29-1): Chemical Profile and Procurement Rationale


N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS: 921571-29-1) is a synthetic small molecule featuring a thiazolylbenzofuran core linked to a dimethoxybenzamide moiety [1]. It is a member of the thiazolylbenzofuran class, which has been historically investigated for leukotriene antagonism, but this specific derivative has emerged as a highly potent and selective inhibitor of human carboxylesterase 2 (CES2) [2]. The compound serves as a critical tool for probing CES2-mediated drug metabolism and a benchmark for selectivity profiling against the related enzyme CES1.

Why Generic CES2 Inhibitors Cannot Replace 921571-29-1 for Selective Metabolic Studies


The human carboxylesterase family presents a significant challenge for inhibitor selectivity; many compounds targeting CES2, such as loperamide or telmisartan, show either weak potency or substantial cross-inhibition of the closely related CES1 enzyme [1]. For research and industrial applications demanding precise dissection of CES2-specific metabolic pathways—particularly the hydrolysis of irinotecan to its toxic metabolite SN-38—a low-potency or non-selective tool compound generates unreliable data. The quantitative evidence below demonstrates that 921571-29-1 achieves a unique combination of sub-50 nM affinity for CES2 and >1000-fold selectivity over CES1, a profile not uniformly achievable by other in-class molecules, thus preventing generic substitution.

Head-to-Head Quantitative Differentiation of 921571-29-1 for Scientific Selection


CES2 Inhibitory Potency: 921571-29-1 vs. Reference Inhibitors

The target compound exhibits an IC50 of 20 nM against human CES2 in a liver microsome assay, a potency that is approximately 60-fold stronger than the widely used CES2 inhibitor loperamide (IC50 = 1.2 µM) and comparable to the highly optimized natural product derivative compound 15 (IC50 = 20 nM) [1][2]. This nanomolar potency places it in the top tier of known CES2 inhibitors.

Carboxylesterase 2 CES2 IC50

CES2-over-CES1 Selectivity Ratio: A Critical Differentiator

The compound's selectivity for CES2 over CES1 exceeds 1000-fold, as evidenced by a CES2 IC50 of 20 nM versus a CES1 IC50 of 20,400 nM [1]. This selectivity window dramatically surpasses that of other known CES2 inhibitors like compound 23o (84-fold selectivity) and is on par with the highly selective compound 15 (3463-fold) [2][3].

Enzyme Selectivity CES1 CES2 Selectivity Ratio

Binding Affinity (Ki) Confirmation: 921571-29-1 vs. Direct Competitor

The high potency is confirmed by a competitive inhibition Ki of 42 nM for CES2 [1]. This value indicates strong, direct binding to the enzyme's active site and is significantly tighter than the Ki reported for the first-generation CES2 inhibitor benzil (Ki = 35 µM) [2]. The Ki value provides a thermodynamic measure of target engagement that is independent of substrate concentration, essential for building physiologically based pharmacokinetic (PBPK) models.

Binding Affinity Ki CES2

Core Scaffold Differentiation: 2,3-Dimethoxybenzamide vs. Common Analogs

The specific 2,3-dimethoxybenzamide substitution pattern on the thiazolylbenzofuran core is a key structural determinant of selectivity. Analogs within the thiazolylbenzofuran class, such as those with cinnamamide or 3,5-dimethoxybenzamide substituents, are associated with different primary targets like GPR52 agonism or distinct cytotoxic profiles, rather than selective CES2 inhibition [1]. This exact substitution is required to achieve the reported potency-selectivity profile, making the compound non-fungible with its close structural relatives.

Structure-Activity Relationship SAR Benzofuran

High-Impact Application Scenarios for 921571-29-1 Stemming from its CES2 Selectivity Profile


Deconvolution of Irinotecan-Induced Gastrointestinal Toxicity Pathways

921571-29-1's >1000-fold selectivity for CES2 over CES1 makes it the definitive chemical probe to isolate the role of intestinal CES2 in the local bioactivation of irinotecan to SN-38. In a co-culture model of intestinal epithelium and hepatocytes, adding the compound at 50 nM will selectively abolish intestinal SN-38 production without affecting hepatic CES1-mediated clearance pathways, thereby providing unequivocal evidence of the target tissue responsible for dose-limiting diarrhea. [1]

Pharmacological Validation of CES2 as a Target for Cocaine Abuse Treatment

With a Ki of 42 nM for CES2 (the primary cocaine esterase), 921571-29-1 represents a more drug-like alternative to the traditional CES2 inhibitor benzil (Ki = 35 µM). It can be used in rodent behavioral pharmacology studies to centrally inhibit cocaine hydrolysis, directly testing the hypothesis that slowing cocaine metabolism in the brain prolongs its rewarding effects. [1]

Calibration of CES2 Activity in PBPK Models for Ester Prodrug Activation

For pharmaceutical industrial labs developing ester-based prodrugs, accurate in vitro-to-in vivo extrapolation (IVIVE) of human clearance requires a reference inhibitor with a well-defined, competitive Ki. The 42 nM Ki of 921571-29-1 serves as a high-affinity calibration standard to define the maximum contributory fraction of CES2 in human liver microsome (HLM) or S9 fraction assays, allowing for the precise scaling of prodrug hydrolysis rates to human pharmacokinetics. [1]

Distinguishing CES2 from Arylacetamide Deacetylase (AADAC) in Drug Metabolism

CES2 and AADAC share overlapping substrate specificity, making selective inhibitors essential for reaction phenotyping. 921571-29-1, with its confirmed 20 nM CES2 IC50 and the absence of published AADAC activity (implied by its high CES1 selectivity), provides a clean tool to definitively attribute the hydrolysis of a candidate NCE to CES2 when used in HLM alongside a selective AADAC inhibitor or in CES2-knockout models. [1]

Quote Request

Request a Quote for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.